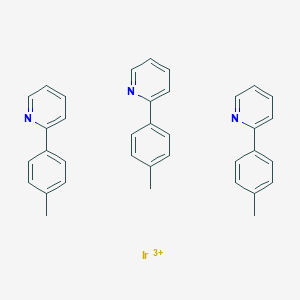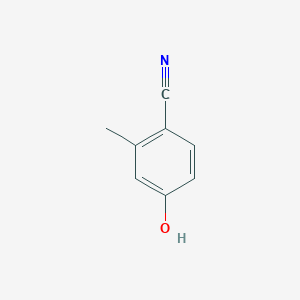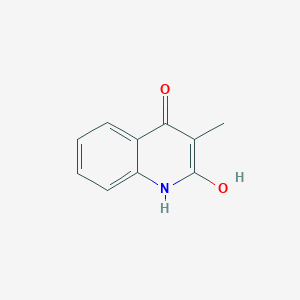
双(1,2-双(二苯基膦基)乙烷)二氯化二金(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
Dichloro(DPPE)digold(I) has a wide range of applications in scientific research:
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for cancer treatment.
Industry: Its catalytic properties make it valuable in industrial processes that require precise and efficient chemical transformations.
作用机制
Target of Action
Dichloro(DPPE)digold(I) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactant molecules in these reactions. The role of Dichloro(DPPE)digold(I) is to lower the activation energy of the reaction and increase the rate of the reaction .
Mode of Action
As a catalyst, Dichloro(DPPE)digold(I) interacts with the reactant molecules to form an intermediate complex. This complex then breaks down to form the products of the reaction and regenerates the catalyst . The exact nature of these interactions and changes depends on the specific reaction being catalyzed.
Biochemical Pathways
Dichloro(DPPE)digold(I) is involved in the catalysis of selective diboration of alkenes via base-assisted heterolytic cleavage . The downstream effects of these reactions can vary widely depending on the specific reactants and products involved.
Result of Action
The molecular and cellular effects of Dichloro(DPPE)digold(I)'s action are the formation of the products of the catalyzed reaction . These products can have various effects depending on their nature and the context in which the reaction occurs.
Action Environment
The action, efficacy, and stability of Dichloro(DPPE)digold(I) can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the concentration of the reactants, and the presence of other substances that can interact with Dichloro(DPPE)digold(I) .
准备方法
Synthetic Routes and Reaction Conditions: Dichloro(DPPE)digold(I) can be synthesized through the reaction of chlorocarbonyl gold(I) with 1,2-bis(diphenylphosphino)ethane in benzene under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for one hour, during which carbon monoxide is removed as a byproduct. The resulting solution is then filtered to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for Dichloro(DPPE)digold(I) are not widely documented, the synthesis typically involves standard laboratory techniques that can be scaled up for industrial purposes. The use of inert atmospheres and controlled reaction conditions are crucial for maintaining the integrity of the compound during production.
化学反应分析
Types of Reactions: Dichloro(DPPE)digold(I) primarily undergoes substitution reactions, where the chloride ligands can be replaced by other ligands. It also participates in cross-coupling reactions, serving as a catalyst .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include various phosphines and amines. The reactions are typically carried out in organic solvents such as benzene or dichloromethane.
Cross-Coupling Reactions: These reactions often involve organometallic reagents and are conducted under inert atmospheres to prevent oxidation.
Major Products: The major products of these reactions depend on the substituents introduced. For example, substitution with triphenylphosphine yields a triphenylphosphine gold complex.
相似化合物的比较
- Bis(chlorogold(I)) bis(diphenylphosphino)methane
- Chloro(dimethylsulfide)gold(I)
- Dichloro[®-BINAP]digold(I)
Comparison: Dichloro(DPPE)digold(I) is unique due to its specific ligand environment provided by 1,2-bis(diphenylphosphino)ethane. This ligand imparts distinct electronic and steric properties that influence the compound’s reactivity and stability. Compared to other gold(I) complexes, Dichloro(DPPE)digold(I) offers enhanced catalytic performance in certain reactions, making it a valuable tool in both academic and industrial research .
属性
IUPAC Name |
chlorogold;2-diphenylphosphanylethyl(diphenyl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2Au.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h1-20H,21-22H2;;;2*1H/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRCUTQUNKAXBM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Au2Cl2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504776 |
Source


|
| Record name | Chlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18024-34-5 |
Source


|
| Record name | Chlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)
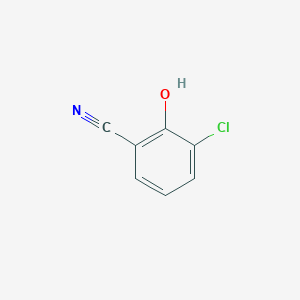
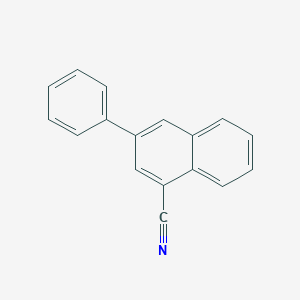
![N-[(2S)oxiranylmethyl]acetamide](/img/structure/B169186.png)
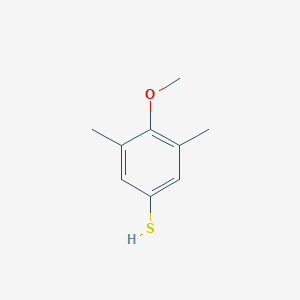
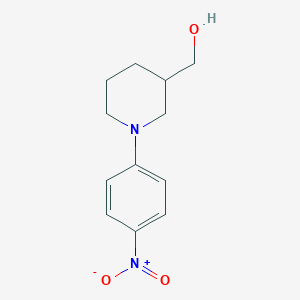
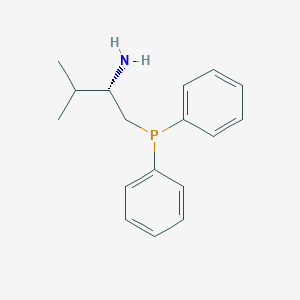
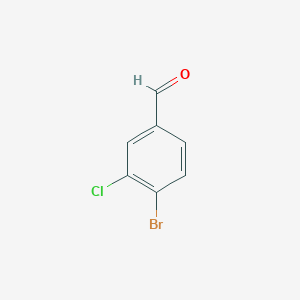
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)

